2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a synthetic organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole and imidazole precursors. One common method involves the bromination of indole to obtain 6-bromoindole, followed by the acylation of the indole nitrogen with an appropriate acylating agent to introduce the acetamide group. The imidazole moiety is then introduced through a nucleophilic substitution reaction, where the imidazole ring is attached to the acetamide side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole-3-acetic acid methyl ester: Another indole derivative with a bromine substituent, used in similar research applications.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl)piperazin-1-ylmethyl-4-morpholin-4-yl-pyrimidine: A compound with both indazole and imidazole moieties, used in cancer research.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is unique due to its specific combination of indole and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H15BrN4O |
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Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H15BrN4O/c16-12-2-1-11-4-6-20(14(11)7-12)9-15(21)18-5-3-13-8-17-10-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,17,19)(H,18,21) |
InChI Key |
UOGPZVDNYQUVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CN=CN3)Br |
Origin of Product |
United States |
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